Dotriacontanedioyl dichloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Dotriacontanedioyl dichloride involves the reaction of a suitable precursor with thionyl chloride (SOCl2) . This process results in the replacement of hydroxyl groups with chlorine atoms, leading to the formation of the dichloride compound. Detailed synthetic pathways and optimization strategies are documented in relevant literature .

Molecular Structure Analysis

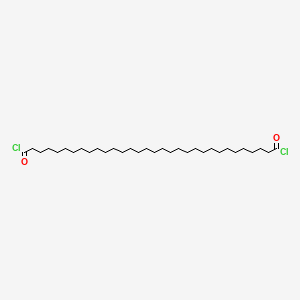

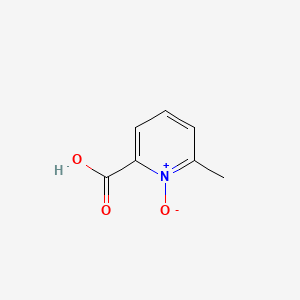

This compound contains a total of 95 bonds , including 35 non-hydrogen bonds, 2 multiple bonds, 31 rotatable bonds, 2 double bonds, and 2 acyl halogenide bonds. Its aliphatic linear structure contributes to its stability and reactivity .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including acylation reactions. It readily reacts with nucleophiles (such as amines or alcohols) to form amides or esters, respectively. Additionally, it can undergo substitution reactions with other halides or nucleophiles. Researchers have explored its reactivity in different contexts, providing valuable insights into its chemical behavior .

Wissenschaftliche Forschungsanwendungen

In Vitro Alpha-Amylase Inhibition

Research has identified the alpha-amylase inhibitory properties of hexane extracts from the plant Phyllanthus amarus, which contains dotriacontanedioyl dichloride. This compound contributes significantly to the alpha-amylase inhibition activity of the extract, suggesting its potential in diabetes treatment research (Ali, Houghton, & Soumyanath, 2006).

Molecular Orientation and Chain Conformation

A study using infrared reflection absorption spectroscopy and X-ray reflectivity explored the molecular orientation and hydrocarbon chain conformation of this compound at the air-water interface. The research found that these compounds adopt a reverse U-shaped conformation at certain surface pressures, indicating their structural adaptability and relevance in surface science (Meister et al., 2007).

Liposome Modification

A study synthesized 1,2-Dotriacontanedioyl-sn-glycero-3-phosphocholine (dTPC) and found that liposomes containing dTPC could be rapidly converted to anionic liposomes by the action of phospholipase A2. This research provides insights into the manipulation of liposome properties for potential applications in drug delivery and biochemical research (Yamauchi, Yamamoto, & Kinoshita, 1988).

Thermal Energy Storage

A study focused on the synthesis of polystyrene/n-dotriacontane composite nanoencapsulated phase change material (NEPCM) for thermal energy storage. This research highlights the application of this compound in energy-efficient materials and environmental sustainability (Fang et al., 2014).

Antitubercular Activity

Bioassay-guided fractionation led to the isolation of active antitubercular compounds, including alkane dotriacontane. This research opens avenues for developing new treatments against tuberculosis and highlights the medicinal potential of this compound (Higuchi et al., 2011).

Eigenschaften

IUPAC Name |

dotriacontanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H60Cl2O2/c33-31(35)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36/h1-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAMPTAEXHLESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCCCCC(=O)Cl)CCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554363 | |

| Record name | Dotriacontanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113960-53-5 | |

| Record name | Dotriacontanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)

![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)